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Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic

effects primarily by inducing DNA adducts and interstrand crosslinks (ICLs), which block DNA

replication and transcription, ultimately leading to apoptosis.[1][2] However, intrinsic and

acquired resistance to cisplatin remains a significant clinical challenge. A key mechanism of

resistance is the efficient repair of cisplatin-induced DNA damage by the Nucleotide Excision

Repair (NER) pathway.[1][3][4]

The ERCC1-XPF (Excision Repair Cross-Complementation group 1 - Xeroderma Pigmentosum

group F) endonuclease is a critical component of the NER pathway, responsible for incising the

damaged DNA strand 5' to the lesion.[4][5] High expression levels of ERCC1 have been

correlated with poor response to platinum-based chemotherapy in several cancer types,

including non-small cell lung cancer, ovarian cancer, and colon cancer.[1][6]

This document provides detailed application notes and experimental protocols for investigating

the synergistic anti-cancer effects of combining a small molecule inhibitor of ERCC1-XPF,

referred to here as Ercc1-xpf-IN-1 (a representative inhibitor), with cisplatin. Inhibition of

ERCC1-XPF is a promising strategy to overcome cisplatin resistance by preventing the repair

of cytotoxic DNA lesions, thereby enhancing the efficacy of cisplatin.[4][7]
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Mechanism of Action
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a

reactive aqua-complex that readily binds to the N7 position of purine bases in DNA, primarily

guanine.[8] This results in the formation of various DNA adducts, with 1,2-intrastrand crosslinks

being the most common, which causes a significant distortion in the DNA double helix.[8][9]

These lesions, if not repaired, stall DNA replication and transcription, triggering cell cycle arrest

and apoptosis.[1][9]

The ERCC1-XPF endonuclease, as part of the NER machinery, recognizes these cisplatin-

induced DNA distortions.[4] It forms a heterodimer that makes a crucial incision 5' to the DNA

lesion, initiating the removal of the damaged segment.[5] Subsequent steps involving other

NER proteins lead to the excision of the damaged oligonucleotide, followed by DNA synthesis

to fill the gap and ligation to restore the integrity of the DNA strand.[10] By efficiently repairing

cisplatin-induced DNA damage, high levels of ERCC1-XPF activity contribute to cisplatin

resistance in cancer cells.

Ercc1-xpf-IN-1 is a small molecule inhibitor designed to disrupt the endonuclease activity of

the ERCC1-XPF complex. By inhibiting ERCC1-XPF, Ercc1-xpf-IN-1 prevents the initial

incision step in the NER pathway. This leads to the accumulation of unrepaired cisplatin-DNA

adducts, which persistently block DNA replication and transcription. The sustained DNA

damage signal ultimately overwhelms the cell's repair capacity, leading to enhanced cell cycle

arrest and a more robust induction of apoptosis, thereby sensitizing cancer cells to the

cytotoxic effects of cisplatin.[1][4]

Data Presentation
The following tables summarize quantitative data from representative studies investigating the

combination of an ERCC1-XPF inhibitor with cisplatin.

Table 1: In Vitro Cytotoxicity (IC50) of Cisplatin in Combination with ERCC1-XPF Inhibition
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Cell Line Treatment
Cisplatin IC50
(µM)

Fold
Sensitization

Reference

H460 (NSCLC) Cisplatin alone ~5.0 - [1]

Cisplatin +

Ercc1-xpf-IN-1

(NSC16168)

~1.0 5.0 [1]

H1299 (NSCLC) Cisplatin alone ~4.5 - [9]

Cisplatin +

ERCC1 siRNA
~1.5 3.0 [9]

Cisplatin + XPF

siRNA
~2.25 2.0 [9]

Cisplatin +

ERCC1/XPF

siRNA

~0.75 6.0 [9]

H1355 (NSCLC) Cisplatin alone ~4.0 - [9]

Cisplatin +

ERCC1/XPF

siRNA

~1.0 4.0 [9]

SGC-7901/DDP

(Gastric Cancer)
Cisplatin alone 15.70 - [11]

Cisplatin +

ERCC1 siRNA
4.12 3.81 [11]

Table 2: Effect of ERCC1-XPF Inhibition on Cisplatin-Induced DNA Damage and Repair
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Cell Line Treatment Assay Endpoint Result Reference

H1299

(NSCLC)

Cisplatin +

ERCC1/XPF

siRNA

γ-H2AX foci
Persistence

of foci

DSBs persist

in the

absence of

XPF–ERCC1

[9]

H460

(NSCLC)

Cisplatin +

Ercc1-xpf-IN-

1

(NSC16168)

Intrastrand

adduct repair

% adducts

remaining at

24h

Inhibition of

repair
[12]

H460

(NSCLC)

Cisplatin +

Ercc1-xpf-IN-

1

(NSC16168)

Interstrand

crosslink

repair

% crosslinks

remaining at

24h

Inhibition of

repair
[12]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of Ercc1-xpf-IN-1 and cisplatin combination

therapy.

Materials:

Cancer cell line of interest (e.g., H460)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

Ercc1-xpf-IN-1 (e.g., NSC16168)

Cisplatin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Lysis buffer (20% w/v SDS, 50% N,N-dimethylformamide, pH 4.7)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete

growth medium.

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Prepare serial dilutions of Ercc1-xpf-IN-1 and cisplatin in complete growth medium.

Treat the cells with varying concentrations of cisplatin alone, Ercc1-xpf-IN-1 alone, or the

combination of both. Include a vehicle control (e.g., DMSO).

Incubate the plates for 72 hours at 37°C.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Aspirate the medium and add 100 µL of lysis buffer to each well to dissolve the formazan

crystals.

Incubate overnight at 37°C.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 values.

Clonogenic Survival Assay
This assay assesses the long-term effect of the combination therapy on the ability of single

cells to form colonies.

Materials:

Cancer cell line of interest
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Complete growth medium

60 mm Petri dishes

Ercc1-xpf-IN-1

Cisplatin

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Seed cells in 60 mm dishes at a low density (e.g., 500 cells/dish).

Allow cells to attach overnight.

Treat the cells with Ercc1-xpf-IN-1, cisplatin, or the combination for a specified period (e.g.,

24 hours).

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete

medium.

Incubate the dishes for 10-14 days to allow for colony formation.

Fix the colonies with methanol for 15 minutes.

Stain the colonies with crystal violet solution for 15 minutes.

Wash the dishes with water and allow them to air dry.

Count the number of colonies (containing ≥50 cells).

Calculate the surviving fraction for each treatment group relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.[13][14][15]
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Materials:

Cancer cell line of interest

6-well plates

Ercc1-xpf-IN-1

Cisplatin

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with Ercc1-xpf-IN-1, cisplatin, or the combination for the

desired time (e.g., 48 hours).

Harvest both adherent and floating cells by trypsinization and centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-

negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic

cells are Annexin V- and PI-positive.
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DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the

phosphorylated form of histone H2AX (γ-H2AX).[16][17][18]

Materials:

Cancer cell line of interest

Glass coverslips in 6-well plates

Ercc1-xpf-IN-1

Cisplatin

4% Paraformaldehyde (PFA) for fixation

0.25% Triton X-100 in PBS for permeabilization

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-phospho-Histone H2AX (Ser139)

Secondary antibody: fluorescently-labeled anti-mouse IgG

DAPI for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

Seed cells on glass coverslips in 6-well plates and allow them to attach overnight.

Treat the cells with Ercc1-xpf-IN-1, cisplatin, or the combination for the desired time points.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2982895/
https://www.crpr-su.se/CELET/g-H2AX%20attached%20cells%20protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755291/
https://www.benchchem.com/product/b12409280?utm_src=pdf-body
https://www.benchchem.com/product/b12409280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at

room temperature in the dark.

Counterstain the nuclei with DAPI for 5 minutes.

Mount the coverslips onto microscope slides using antifade mounting medium.

Visualize and capture images using a fluorescence microscope.

Quantify the number of γ-H2AX foci per cell. An increase in the number and persistence of

foci in the combination treatment group indicates enhanced DNA damage.
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Caption: Mechanism of cisplatin action and ERCC1-XPF inhibition.
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Caption: General experimental workflow for combination therapy studies.
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Caption: Signaling pathway of cisplatin-induced DNA damage and repair.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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